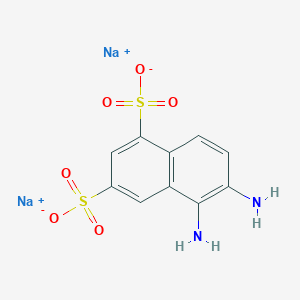
5,6-Diamino-1,3-naphthalenedisulfonic acid disodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Diamino-1,3-naphthalenedisulfonic acid disodium salt is a chemical compound with the molecular formula C10H8N2O6S2.2Na. It is a disodium salt derivative of 5,6-diamino-1,3-naphthalenedisulfonic acid, which is a naphthalene derivative containing two sulfonic acid groups and two amino groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the sulfonation of naphthalene derivatives followed by nitration and subsequent reduction. The reaction conditions typically involve the use of strong acids and oxidizing agents to introduce the sulfonic acid groups, followed by reduction steps to introduce the amino groups.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions involving naphthalene derivatives. The process involves multiple steps, including sulfonation, nitration, and reduction, under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 5,6-Diamino-1,3-naphthalenedisulfonic acid disodium salt can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like tin chloride or iron powder are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles.
Major Products Formed:
Oxidation: Formation of naphthalenequinone derivatives.
Reduction: Formation of naphthalene derivatives with reduced functional groups.
Substitution: Formation of substituted naphthalene derivatives.
Scientific Research Applications
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: It is utilized in biological studies to investigate the properties of naphthalene derivatives and their interactions with biological molecules.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 5,6-Diamino-1,3-naphthalenedisulfonic acid disodium salt exerts its effects involves its interaction with molecular targets and pathways. The sulfonic acid groups can act as ligands, binding to metal ions or other molecules, while the amino groups can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
1,5-Naphthalenedisulfonic acid disodium salt
2,6-Naphthalenedisulfonic acid disodium salt
1,3-Naphthalenedisulfonic acid disodium salt
Uniqueness: 5,6-Diamino-1,3-naphthalenedisulfonic acid disodium salt is unique due to its specific arrangement of amino and sulfonic acid groups, which provides distinct chemical properties compared to other naphthalene derivatives.
Properties
Molecular Formula |
C10H8N2Na2O6S2 |
|---|---|
Molecular Weight |
362.3 g/mol |
IUPAC Name |
disodium;5,6-diaminonaphthalene-1,3-disulfonate |
InChI |
InChI=1S/C10H10N2O6S2.2Na/c11-8-2-1-6-7(10(8)12)3-5(19(13,14)15)4-9(6)20(16,17)18;;/h1-4H,11-12H2,(H,13,14,15)(H,16,17,18);;/q;2*+1/p-2 |
InChI Key |
VPQLWVZIXQYZAA-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=C(C2=C1C(=CC(=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])N)N.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-((1S,4S)-bicyclo[2.2.1]hept-5-en-2-ylmethyl)-1,1,1,3,3,3-hexafluoropropan-2-ol](/img/structure/B15349967.png)
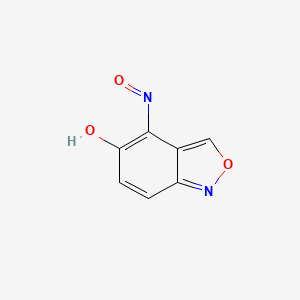
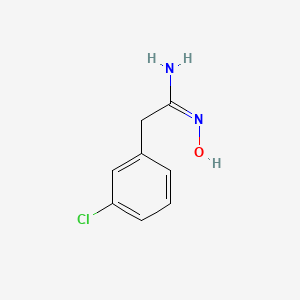
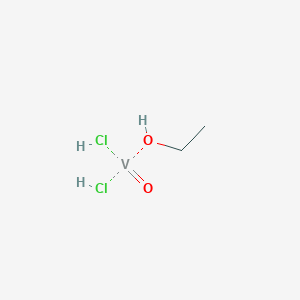
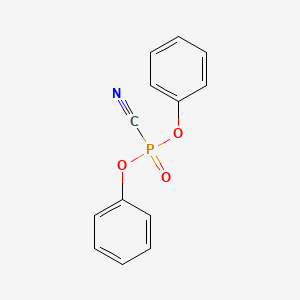
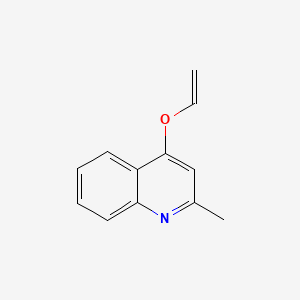
![1-[N-Benzyloxycarbonyl-(1S,2R)-1-amino-2-hydroxypropyl]-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B15349999.png)

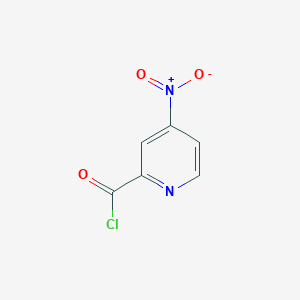
![4-azido-2-hydroxy-5-iodo-N-[2-(pyridin-2-yldisulfanyl)ethyl]benzamide](/img/structure/B15350013.png)
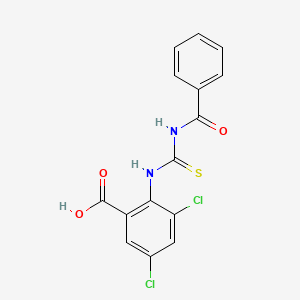
![Androst-5-en-17-one,7-hydroxy-3-[(1-oxoheptyl)oxy]-,(3beta)-(9CI)](/img/structure/B15350023.png)
![Acetamide,N-(2-oxo[1,1-bicyclobutyl]-1-YL)-](/img/structure/B15350036.png)
